1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one
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Overview
Description
1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrrolidinone core, which is known for its biological activity and versatility in chemical synthesis .
Preparation Methods
The synthesis of 1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Dimethylamino Group Addition: The dimethylamino group is added via a reductive amination reaction.
Final Assembly: The final step involves the coupling of the tert-butyl group to the pyrrolidinone core under basic conditions.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions
Scientific Research Applications
1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The pyrrolidinone core plays a crucial role in its binding affinity, while the dimethylamino and pyrimidinyl groups contribute to its specificity and potency .
Comparison with Similar Compounds
1-Tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one can be compared with similar compounds such as:
1-Tert-butyl-3-methyl-4-oxopiperidine-1,3-dicarboxylate: This compound shares a similar pyrrolidinone core but differs in its functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-tert-butyl-4-[[[4-(dimethylamino)-5-methylpyrimidin-2-yl]amino]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c1-11-8-17-15(19-14(11)20(5)6)18-9-12-7-13(22)21(10-12)16(2,3)4/h8,12H,7,9-10H2,1-6H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGMPIUGHOQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1N(C)C)NCC2CC(=O)N(C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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